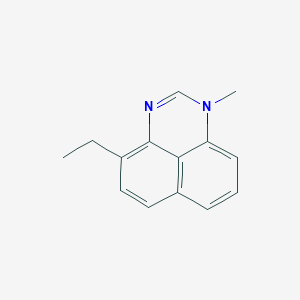

4-ethyl-1-methyl-1H-perimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H14N2 |

|---|---|

Molecular Weight |

210.27g/mol |

IUPAC Name |

4-ethyl-1-methylperimidine |

InChI |

InChI=1S/C14H14N2/c1-3-10-7-8-11-5-4-6-12-13(11)14(10)15-9-16(12)2/h4-9H,3H2,1-2H3 |

InChI Key |

KSDXTGVBVLZEIX-UHFFFAOYSA-N |

SMILES |

CCC1=C2C3=C(C=CC=C3N(C=N2)C)C=C1 |

Canonical SMILES |

CCC1=C2C3=C(C=CC=C3N(C=N2)C)C=C1 |

Origin of Product |

United States |

Synthetic Pathways and Advanced Methodologies for 4 Ethyl 1 Methyl 1h Perimidine

Retrosynthetic Analysis and Key Precursors for the 4-ethyl-1-methyl-1H-perimidine Scaffold

A retrosynthetic analysis of this compound suggests a convergent synthetic strategy. The primary disconnection breaks the carbon-nitrogen bonds of the pyrimidine (B1678525) ring, leading to the key precursor, 1,8-diaminonaphthalene (B57835). materialsciencejournal.org This commercially available starting material is a cornerstone in perimidine synthesis. The one-carbon unit at the 2-position and the substituents on the nitrogen and the naphthalene (B1677914) ring can be introduced through various synthetic transformations.

The methyl group on the nitrogen at the 1-position can be envisioned as being introduced via a regioselective N-alkylation of a pre-formed perimidine or a substituted 1,8-diaminonaphthalene. Similarly, the ethyl group at the 4-position could potentially be installed through an electrophilic substitution on the electron-rich naphthalene ring system of a perimidine precursor. However, the high electron density at the 4 and 9-positions also makes them susceptible to oxidation, which presents a challenge for direct alkylation. nih.gov

Based on these considerations, the key precursors for the synthesis of this compound are:

1,8-Diaminonaphthalene: The foundational building block for the perimidine core.

A suitable one-carbon source: Aldehydes or ketones are commonly used to form the C2-position of the perimidine ring.

An ethylating agent: For the introduction of the C4-ethyl group.

A methylating agent: For the N1-methylation.

The following table summarizes the key precursors and their roles in the synthesis:

| Precursor | Role in Synthesis |

| 1,8-Diaminonaphthalene | Forms the core bicyclic structure of the perimidine. |

| Carbonyl Compound (e.g., Acetaldehyde) | Provides the C2 carbon of the pyrimidine ring. |

| Ethylating Agent (e.g., Ethyl halide) | Introduces the ethyl group at the 4-position. |

| Methylating Agent (e.g., Methyl iodide) | Introduces the methyl group at the 1-position. |

Direct Synthesis Approaches to the Perimidine Core Structure:

The formation of the perimidine ring system is most commonly achieved through the reaction of 1,8-diaminonaphthalene with a suitable one-carbon electrophile.

The condensation of 1,8-diaminonaphthalene with aldehydes and ketones is a widely employed method for the synthesis of 2-substituted and 2,2-disubstituted-2,3-dihydro-1H-perimidines, which can be subsequently aromatized to the corresponding perimidines. nih.govresearchgate.net This reaction is typically catalyzed by acids. nih.gov

Various catalysts have been reported to effectively promote this condensation, including:

Zeolites (e.g., NaY zeolite) materialsciencejournal.org

Nano-silica sulfuric acid (NSSA) materialsciencejournal.org

Ytterbium(III) triflate nih.gov

Phenyl boronic acid nih.gov

Sulfamic acid nih.gov

The general mechanism involves the initial formation of a Schiff base between one of the amino groups of 1,8-diaminonaphthalene and the carbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the perimidine ring. nih.gov

The following table provides examples of catalysts used in the condensation of 1,8-diaminonaphthalene with carbonyl compounds:

| Catalyst | Carbonyl Compound | Conditions | Yield |

| NaY zeolite | Aromatic aldehydes | Room Temperature | Good |

| Nano-silica sulfuric acid (NSSA) | Aromatic aldehydes | Ethanol (B145695), Room Temperature | Excellent |

| Ytterbium(III) triflate | Ketones | Ethanol, Room Temperature | Moderate to High |

| Phenyl boronic acid | Ketones | Ethanol, 75 °C | Excellent |

| Sulfamic acid | Aldehydes | Solvent-free, 70 °C | Not specified |

Cyclocondensation reactions offer a direct route to the perimidine core. These reactions involve the simultaneous formation of two new bonds to close the heterocyclic ring. The reaction of 1,8-diaminonaphthalene with various electrophilic partners under different catalytic conditions exemplifies this approach. For instance, the use of nano-CuY zeolite as a catalyst in ethanol at room temperature facilitates the synthesis of 2-aryl-2,3-dihydro-1H-perimidines from aromatic aldehydes. materialsciencejournal.org Microwave irradiation has also been employed to accelerate the acid-catalyzed reaction of carboxylic acids with 1,8-diaminonaphthalene to yield 2-substituted perimidines. materialsciencejournal.org

Introduction of Alkyl Substituents: Specific Strategies for this compound Functionalization

The synthesis of the target molecule requires the regioselective introduction of both a methyl group on a nitrogen atom and an ethyl group on the carbon framework.

The N-alkylation of perimidines can lead to a mixture of products, including N-monoalkylated, N,N'-dialkylated, and quaternary salts. nih.gov Achieving regioselective mono-N-alkylation is a key challenge. The reaction of an existing perimidine with an alkylating agent in the presence of a base is a common approach. For instance, the N-methylation of 2-(pyridin-2-yl)-1H-perimidine has been reported. nih.gov The choice of the base and solvent system can significantly influence the regioselectivity of the alkylation.

While specific methodologies for the regioselective N-methylation of the parent 1H-perimidine are not extensively detailed in the provided search results, general principles of N-alkylation of heterocyclic compounds can be applied. The use of a strong base to deprotonate the N-H followed by reaction with a methylating agent like methyl iodide is a standard procedure. The regioselectivity (N1 vs. N3) would be a critical factor to control, potentially influenced by the steric and electronic environment of the perimidine ring.

The introduction of an ethyl group at the 4-position of the perimidine ring represents a significant synthetic hurdle. The perimidine ring system has high electron density at the 4 and 9-positions, making them susceptible to oxidation. nih.gov Standard electrophilic alkylation reactions, such as Friedel-Crafts alkylation, may not be suitable or could lead to undesired side reactions.

The search results did not provide specific methods for the stereoselective C-alkylation at the 4-position of a perimidine ring. This suggests that this transformation is not a common or straightforward process. The reactivity of the perimidine system indicates that the naphthalene ring undergoes electrophilic substitution. nih.gov However, directing an ethyl group specifically to the 4-position while avoiding reaction at other sites and preventing oxidation would require a highly specialized and regioselective method. Alternative strategies, such as the synthesis of a 4-ethyl-1,8-diaminonaphthalene precursor, might be a more viable, albeit potentially lengthy, approach.

Multi-component Reaction (MCR) Strategies for Perimidine Synthesis and Functionalization

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial parts of all components, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular diversity. nih.govresearchgate.net For the synthesis of the perimidine core, MCRs can be strategically designed to introduce complexity and desired functional groups in a single, convergent step.

The application of MCRs for perimidine synthesis often involves the reaction of 1,8-diaminonaphthalene, an aldehyde, and a third component that facilitates cyclization or adds further functionality. nih.govmdpi.com For instance, a one-pot reaction can be envisioned where 4-ethyl-1,8-diaminonaphthalene, a suitable aldehyde, and a methylating agent are combined. More commonly, the perimidine skeleton is first formed via a two-component reaction between the diamine and an aldehyde, and subsequent functionalization is performed. However, true MCRs in this context aim to build more complex structures onto the perimidine core. One such strategy involves the reaction of heterocyclic ketene (B1206846) aminals with dialkylacetylenedicarboxylates, which has been adapted for isoindole synthesis and demonstrates the potential for complex annulations relevant to perimidine chemistry. materialsciencejournal.org

Researchers have also investigated the multicomponent chain–ring–chain tautomerism of substituted perimidine derivatives, which arise from the reaction of NDA and aromatic aldehydes, highlighting the complex equilibria that can be harnessed in MCR strategies. nih.gov These approaches underscore the potential to construct highly functionalized perimidine systems, adaptable for the synthesis of specific derivatives like this compound, by carefully selecting the appropriate starting materials.

Catalytic Advancements in this compound Synthesis

Catalysis is central to the modern synthesis of perimidines, enabling reactions under milder conditions with greater efficiency and selectivity. nih.gov The foundational reaction generally involves the condensation of 1,8-diaminonaphthalene (or a substituted version thereof, such as 4-ethyl-1,8-diaminonaphthalene) with a carbonyl compound. nih.gov The catalyst's role is to activate the carbonyl group, facilitating the initial nucleophilic attack by one of the amino groups of the NDA, leading to a Schiff base intermediate which then undergoes intramolecular cyclization. nih.gov

A variety of metal catalysts have been proven effective for the synthesis of perimidine derivatives. These systems often utilize Lewis acidic metal centers to activate carbonyl substrates. Ytterbium(III) triflate, for example, has been used to catalyze the reaction between NDA and different ketones in ethanol at room temperature, offering the advantages of a water-stable and inexpensive Lewis acid catalyst. nih.gov Other metal salts, such as BiCl₃, have also been employed to synthesize perimidine derivatives from NDA and ketones. materialsciencejournal.org

Copper-catalyzed systems are also prominent. For instance, a copper-catalyzed method has been developed for the regiospecific synthesis of N-alkylbenzimidazoles, a reaction type whose principles can be extended to the N-alkylation of perimidines. nih.gov The use of palladium catalysts is also relevant, particularly for N-alkylation and cross-coupling reactions that could be used to functionalize the perimidine core or its precursors. chemrxiv.orgacs.org Furthermore, cobalt-catalyzed reductive cyclization of dinitroarenes with aldehydes presents a powerful method for forming the 1H-perimidine ring system with high efficiency. nih.gov

| Catalyst | Substrates | Solvent | Conditions | Key Advantages | Reference |

|---|---|---|---|---|---|

| Ytterbium(III) triflate | 1,8-NDA and ketones | Ethanol | Room Temperature | Water stable, inexpensive, wide substrate scope | nih.gov |

| BiCl₃ | 1,8-NDA and ketones | Not specified | Not specified | Effective for ketone substrates | materialsciencejournal.org |

| Cobalt complex | Dinitroarene and aldehydes | Toluene | 130 °C, 6.0 MPa H₂ | High efficiency, chemoselectivity | nih.gov |

| CuI | o-haloanilines (for N-alkylation) | Not specified | Not specified | Good to excellent yields for N-alkylation | nih.gov |

Acid catalysis is a traditional yet highly effective method for perimidine synthesis. nih.gov A range of Brønsted and Lewis acids are used to promote the cyclocondensation reaction. Examples include p-Toluenesulfonic acid (PTSA), sulfamic acid, bis(oxalato)boric acid (HBOB), and BF₃-H₂O. nih.govmaterialsciencejournal.org Solid acid catalysts like Amberlyst-15 have also been successfully employed, offering advantages in terms of recyclability. nih.gov

In recent years, organocatalysis has emerged as a powerful, metal-free alternative. These catalysts operate through distinct mechanisms, often involving the formation of reactive iminium or enamine intermediates. nih.gov For perimidine synthesis, squaric acid has been identified as an impressive organocatalyst for preparing 2,3-dihydro-1H-perimidines in water, highlighting its eco-friendly profile and reusability. materialsciencejournal.orgresearchgate.net Molecular iodine is another simple, green, and efficient catalyst used for the synthesis of substituted perimidines from NDA and aldehydes. nih.govmaterialsciencejournal.org These metal-free approaches are highly valued for their reduced toxicity and alignment with green chemistry principles.

| Catalyst | Substrates | Solvent | Conditions | Key Advantages | Reference |

|---|---|---|---|---|---|

| Sulfamic acid | 1,8-NDA and aldehydes | Solvent-free | 70 °C | Eco-friendly, recyclable catalyst | nih.gov |

| Bis(oxalato)boric acid (HBOB) | 1,8-NDA and ketones | Ethanol | Reflux | Green solvent, mild conditions, recoverable | nih.govresearchgate.net |

| Amberlyst-15 | 1,8-NDA | Ethanol | 80 °C | Metal-free, recyclable, reusable | nih.gov |

| Squaric acid | 1,8-NDA and ketones | Water | 80 °C | Green organocatalyst, water soluble, reusable | nih.govresearchgate.net |

| Molecular Iodine (I₂) | 1,8-NDA and aldehydes | Not specified | Not specified | Facile, green, eco-friendly | nih.govmaterialsciencejournal.org |

Nanocatalysts represent a frontier in chemical synthesis, offering benefits derived from their high surface-to-volume ratio and unique active sites. nih.govrsc.orgresearchgate.net These materials are often easily prepared, recyclable, and promote clean reactions with excellent yields in short times. nih.gov For perimidine synthesis, a variety of nanocatalysts have been developed.

Nano-silica sulfuric acid (NSSA) has been used for the synthesis of perimidine derivatives from the condensation of NDA and aldehydes in ethanol at room temperature. nih.govmaterialsciencejournal.org Magnetic nanoparticles, such as Fe₃O₄/SO₃H@zeolite-Y, offer the significant advantage of easy separation from the reaction mixture using an external magnet, enhancing their reusability and simplifying the work-up procedure. nih.govresearchgate.net This catalyst has been successfully applied to prepare 2-aryl perimidines under solvent-free conditions. researchgate.net Other innovative nanocatalysts include nanocellulose-assisted magnetic catalysts and nano-γ-Al₂O₃/SbCl₅, which also facilitate solvent-free synthesis at room temperature. nih.gov The high efficiency and recyclability of these nanocatalysts make them ideal for developing sustainable synthetic protocols. nih.govrsc.org

Green Chemistry Principles in the Synthesis of this compound and Related Derivatives

Green chemistry principles are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jocpr.comrasayanjournal.co.in The synthesis of perimidines has been a fertile ground for the application of these principles. materialsciencejournal.orgjocpr.com Key strategies include the use of environmentally benign solvents (like water or ethanol), solvent-free reaction conditions, the development of reusable catalysts (such as solid acids and magnetic nanocatalysts), and the use of alternative energy sources like microwave irradiation and ultrasound. nih.govjocpr.comjocpr.com

The use of organocatalysts like squaric acid in water or recyclable catalysts such as sulfamic acid under solvent-free conditions exemplifies this trend. nih.gov These methods not only reduce the environmental impact but also often lead to simpler work-up procedures, higher yields, and shorter reaction times. jocpr.comjocpr.com The development of protocols that proceed at room temperature further contributes to energy savings. nih.gov

Combining solvent-free conditions with microwave irradiation is a particularly powerful green chemistry strategy that has been successfully applied to the synthesis of perimidine derivatives. nih.govmdpi.comresearchgate.net Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov

The reaction of 1,8-diaminonaphthalene with carboxylic acids or iminoester hydrochlorides to form 2-substituted perimidines has been efficiently conducted under microwave irradiation. materialsciencejournal.org Furthermore, performing these reactions under solvent-free ("neat") conditions eliminates the need for potentially toxic and volatile organic solvents, which simplifies product isolation and reduces chemical waste. nih.govsemanticscholar.org For example, the synthesis of perimidines from NDA and aldehydes using sulfamic acid at 70°C, and the preparation of 2,3-dihydro-1H-perimidine using a nanocellulose-supported magnetic catalyst have both been achieved under solvent-free conditions. nih.gov These methodologies provide an efficient, rapid, and environmentally benign pathway toward the synthesis of the perimidine scaffold, which is directly applicable to the production of this compound.

Based on the current scientific literature, there is no specific information available detailing the synthesis of This compound using mechanochemical and grinding techniques.

While mechanochemistry and grinding are established green chemistry methods for the synthesis of the broader class of perimidine derivatives, research explicitly outlining this approach for the specific compound this compound, including detailed research findings and data tables, could not be located in the available resources.

General methodologies for the mechanochemical synthesis of perimidines typically involve the condensation reaction of 1,8-diaminonaphthalene with various aldehydes and ketones under solvent-free or low-solvent conditions, often employing a catalyst. These techniques are noted for their high yields, reduced reaction times, and environmental benefits. However, specific data relating to the reactants, catalysts, and reaction conditions for the synthesis of this compound via these methods are not documented.

Therefore, the section on "Mechanochemical and Grinding Techniques" for the synthesis of this compound cannot be completed with the required scientifically accurate and detailed information.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 4 Ethyl 1 Methyl 1h Perimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy would be crucial in identifying the number and connectivity of hydrogen atoms in 4-ethyl-1-methyl-1H-perimidine. The spectrum would be expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet), the methyl group (a singlet), and the aromatic protons of the perimidine ring system. The chemical shifts (δ) and coupling constants (J) of these signals would provide valuable information about their electronic environment and spatial relationships. However, specific experimental ¹H NMR data for this compound is not currently documented in accessible scientific databases.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aliphatic, aromatic, or part of a specific functional group). This technique would be instrumental in confirming the presence of the ethyl and methyl groups, as well as the carbon atoms of the perimidine core. As with ¹H NMR, specific experimental ¹³C NMR data for this compound is not available.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various functional groups and structural features of the molecule. These would include C-H stretching vibrations for the aromatic and aliphatic (ethyl and methyl) groups, C=N and C=C stretching vibrations within the perimidine ring system, and various bending vibrations. The specific frequencies of these bands would serve as a molecular fingerprint. Regrettably, an experimental FT-IR spectrum for this compound is not available in the reviewed literature.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would be particularly useful for characterizing the vibrations of the aromatic perimidine core. As with the other spectroscopic methods, no experimental FT-Raman data for this compound has been found.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. pg.edu.pl Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique molecular formula. acs.org

For this compound, the expected molecular formula is C₁₄H₁₄N₂. The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value within a narrow mass tolerance (e.g., ±5 ppm) provides strong evidence for the proposed molecular formula. nih.gov Techniques like Electrospray Ionization (ESI) are commonly employed for the analysis of such heterocyclic compounds. mdpi.com

Table 1: Illustrative HRMS Data for this compound

| Ion | Theoretical m/z | Observed m/z | Mass Difference (ppm) |

| [M+H]⁺ | 211.1230 | 211.1228 | -0.95 |

Note: The data in this table is illustrative and represents expected values for this compound based on its chemical formula. Actual experimental values may vary slightly.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would further corroborate the proposed structure. For instance, the loss of the ethyl group (C₂H₅) or the methyl group (CH₃) would result in characteristic fragment ions, providing further structural insights.

X-ray Diffraction Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. uni-saarland.delibretexts.org This method allows for the determination of bond lengths, bond angles, and intermolecular interactions, offering a definitive structural proof in the solid state. researchgate.net

While a specific crystal structure for this compound is not publicly available, analysis of related perimidine derivatives reveals common structural features. rsc.org The perimidine core is a planar system, and the substituents (ethyl and methyl groups) would be positioned accordingly. The crystal packing is expected to be influenced by π-π stacking interactions between the aromatic perimidine rings of adjacent molecules and van der Waals forces. researchgate.net

Table 2: Expected Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 8 - 12 |

| b (Å) | 10 - 15 |

| c (Å) | 12 - 18 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 1500 - 2500 |

| Z | 4 or 8 |

Note: This data is hypothetical and based on typical values observed for similar heterocyclic compounds. The actual crystallographic parameters can only be determined through experimental X-ray diffraction analysis of a suitable single crystal.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule upon absorption of UV or visible light. libretexts.org The perimidine ring system, being an extended aromatic heterocycle, exhibits characteristic absorption bands corresponding to π → π* and n → π* transitions. ubbcluj.roupi.edu

The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n → π* transitions are generally of lower intensity and result from the excitation of a non-bonding electron (from the nitrogen lone pair) to an antibonding π* orbital. ubbcluj.ro The positions and intensities of these absorption bands are influenced by the solvent polarity and the nature of the substituents on the perimidine ring. The presence of the electron-donating ethyl and methyl groups is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted perimidine. nih.gov

Table 3: Predicted UV-Vis Absorption Data for this compound in Methanol

| Transition | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π | ~320 - 350 | ~5,000 - 10,000 |

| π → π | ~270 - 290 | ~20,000 - 40,000 |

| n → π* | ~380 - 420 | ~500 - 1,500 |

Note: These values are illustrative and represent expected absorption ranges for a substituted perimidine. Actual experimental data is required for definitive assignment.

Advanced Computational and Theoretical Investigations of 4 Ethyl 1 Methyl 1h Perimidine

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. dergipark.org.tr By approximating the many-electron system's energy as a functional of the electron density, DFT provides a balance between accuracy and computational cost, making it ideal for studying perimidine derivatives. materialsciencejournal.orgafricaresearchconnects.com Hybrid functionals, such as B3LYP, are frequently employed as they have demonstrated high accuracy in predicting molecular properties that align well with experimental results. materialsciencejournal.orgscirp.org

Optimized Molecular Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For perimidine derivatives, DFT calculations, often using basis sets like 6-311G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. materialsciencejournal.orgjchemrev.com

In a study of the related compound 2-(p-tolyl)-1H-perimidine, it was found that the perimidine and 2-aryl rings are slightly twisted. researchgate.net The introduction of a methyl group at the N1 position, as in 4-ethyl-1-methyl-1H-perimidine, is expected to induce greater distortion due to steric repulsion between the N-methyl group and adjacent parts of the molecule. researchgate.net Conformational analysis involves exploring different spatial arrangements (conformers) of the molecule, such as the rotation of the ethyl group, to identify the lowest energy, and thus most probable, conformation. nih.govsci-hub.se

The table below presents theoretical geometric parameters for a related perimidine derivative, calculated using DFT, which serve as a reference for understanding the geometry of this compound.

| Parameter | Calculated Value (Å or °) for a model perimidine system |

|---|---|

| C-N Bond Length | ~1.38 |

| C-C (Aromatic) Bond Length | ~1.40 |

| N-C-N Bond Angle | ~118 |

| C-N-C Bond Angle | ~121 |

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Distribution

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. tandfonline.comimperial.ac.uk The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. tandfonline.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. scirp.orgresearchgate.netwuxibiology.com

In computational studies of perimidine derivatives, the HOMO is typically found to be distributed over the π-conjugated system of the perimidine rings, while the LUMO is also located across this system. materialsciencejournal.orgresearchgate.net This distribution facilitates intramolecular charge transfer. For example, in a study on 2-(p-tolyl)-2,3-dihydro-1H-perimidine, the HOMO-LUMO energy gap was calculated to be -4.07 eV using the B3LYP/6-311G(d,p) method. materialsciencejournal.org The introduction of ethyl and methyl groups is expected to influence these energy levels.

| Parameter | Value (eV) for a model perimidine system materialsciencejournal.org |

|---|---|

| EHOMO | -5.23 |

| ELUMO | -1.16 |

| Energy Gap (ΔE) | 4.07 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with near-zero potential.

For perimidine structures, MEP analysis typically reveals that the most negative potential is concentrated around the nitrogen atoms of the perimidine ring due to their high electronegativity and lone pairs of electrons. materialsciencejournal.org This makes them the primary sites for electrophilic interaction. The hydrogen atoms of the aromatic system and the alkyl groups generally show positive potential. materialsciencejournal.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the extent of electron delocalization and intramolecular charge transfer. uba.ar The stabilization energy (E(2)) associated with these donor-acceptor interactions is a measure of their significance. orientjchem.org

In heterocyclic systems like perimidine, NBO analysis reveals strong intramolecular hyperconjugative interactions. mdpi.comsemanticscholar.org A key interaction is the delocalization of electron density from the lone pair orbitals of the nitrogen atoms (n) to the antibonding π* orbitals of the aromatic ring. These n → π* interactions contribute significantly to the stabilization of the molecule. sci-hub.sephyschemres.org For instance, in related heterocyclic compounds, these stabilization energies can be substantial, indicating a high degree of electron delocalization which is characteristic of aromatic systems. orientjchem.org

Spectroscopic Property Simulations and Validation with Experimental Data

Computational methods are extensively used to simulate various types of spectra. By comparing simulated spectra with experimental data, the accuracy of the computational model and the structural assignments can be validated. rsc.org

Simulated IR and Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the frequencies and intensities of these vibrations. orientjchem.orgnih.gov The calculated harmonic frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental spectra. orientjchem.org

For perimidine derivatives, characteristic vibrational modes include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups are found below 3000 cm⁻¹. primescholars.com

C=N and C=C stretching: These vibrations within the aromatic rings are usually observed in the 1650-1400 cm⁻¹ region.

Ring breathing modes: Collective vibrations of the entire ring system occur at lower frequencies.

The comparison of theoretical and experimental spectra allows for a definitive assignment of the observed vibrational bands to specific atomic motions within the molecule. openaccesspub.orgscribd.com

Predicted NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. scispace.com Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become increasingly accurate in predicting NMR chemical shifts. rsc.orgnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating the isotropic magnetic shielding tensors, which are then converted to chemical shifts. rsc.orgresearchgate.net

For this compound, the predicted ¹H and ¹³C NMR chemical shifts would be determined by its unique electronic environment. The protons of the ethyl and methyl groups would have distinct signals, with their chemical shifts influenced by the neighboring aromatic perimidine core. Similarly, the carbon atoms of the perimidine ring system and the substituent groups would exhibit a range of chemical shifts reflecting their local electronic densities.

While specific calculated values for this compound are not readily found, studies on similar heterocyclic systems demonstrate a strong correlation between theoretically predicted and experimentally determined NMR data. For instance, in a study of novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one derivatives, the correlation coefficient (R²) between experimental and calculated ¹H NMR chemical shifts was found to be in the range of 0.98–0.99, indicating excellent agreement. rsc.org This level of accuracy allows for confident assignment of NMR signals and structural confirmation.

Table 1: Predicted NMR Chemical Shifts (Illustrative) This table is illustrative and based on general principles and data from related compounds. Actual values would require specific DFT calculations for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~3.5 - 4.0 | ~35 - 40 |

| -CH₂-CH₃ | ~2.8 - 3.2 (quartet) | ~20 - 25 |

| -CH₂-CH₃ | ~1.2 - 1.5 (triplet) | ~10 - 15 |

| Perimidine Ring H | ~6.5 - 8.0 | - |

UV-Vis Absorption Spectra Predictions

The electronic absorption properties of a molecule, determined by UV-Vis spectroscopy, are directly related to its electronic transitions. Time-dependent DFT (TD-DFT) is a robust method for predicting UV-Vis absorption spectra by calculating the excitation energies and oscillator strengths of electronic transitions. mdpi.comresearchgate.net

The UV-Vis spectrum of this compound is expected to be characterized by π-π* transitions within the aromatic perimidine ring system. The positions and intensities of the absorption maxima (λmax) are influenced by the substituents on the ring. The ethyl and methyl groups, being electron-donating, are likely to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted perimidine.

Computational studies on other perimidine derivatives have successfully predicted their UV-Vis spectra. For example, the TD-DFT analysis of 2-(p-tolyl)-2,3-dihydro-1H-perimidine provided insights into its electronic transitions. materialsciencejournal.org Similarly, for a series of peptoids, DFT calculations of the maximum absorption wavelength were found to be in close correlation with experimental values. mdpi.com

Table 2: Predicted UV-Vis Absorption Data (Illustrative) This table is illustrative. Specific λmax and oscillator strengths would need to be calculated for this compound.

| Transition | Predicted λmax (nm) | Predicted Oscillator Strength (f) |

|---|---|---|

| HOMO → LUMO | ~320 - 350 | > 0.1 |

Reactivity Descriptors and Quantum Chemical Parameters

Quantum chemical calculations provide a suite of parameters that describe the global and local reactivity of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgmaterialsciencejournal.org

Chemical Hardness, Softness, and Electrophilicity Indices

Key global reactivity descriptors include chemical hardness (η), chemical softness (S), and the global electrophilicity index (ω). materialsciencejournal.orgiapchem.org

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It is calculated as half the energy difference between the LUMO and HOMO (η = (ELUMO - EHOMO) / 2). A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Chemical Softness (S) is the reciprocal of hardness (S = 1 / η) and indicates the molecule's ability to undergo electronic changes. Softer molecules are generally more reactive.

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated using the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2) and chemical hardness (ω = μ² / 2η).

For 2-(p-tolyl)-2,3-dihydro-1H-perimidine, a related compound, the calculated chemical hardness was 2.12 eV and the chemical softness was 0.47 eV⁻¹. materialsciencejournal.org It is expected that this compound would exhibit similar values, indicative of a stable yet reactive molecule.

Table 3: Calculated Global Reactivity Descriptors for a Perimidine Analogue Data for 2-(p-tolyl)-2,3-dihydro-1H-perimidine from a DFT study. materialsciencejournal.org

| Parameter | Value |

|---|---|

| EHOMO | -4.85 eV |

| ELUMO | -0.60 eV |

| Energy Gap (ΔE) | 4.25 eV |

| Chemical Hardness (η) | 2.12 eV |

Global and Local Reactivity Studies

Global reactivity is described by the parameters mentioned above. Local reactivity, on the other hand, identifies the specific sites within a molecule that are most susceptible to electrophilic or nucleophilic attack. This is often visualized using Molecular Electrostatic Potential (MEP) maps. researchgate.netmaterialsciencejournal.org In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For a perimidine derivative, the nitrogen atoms are expected to be sites of high electron density, making them potential centers for electrophilic attack. The aromatic carbon atoms will have varying degrees of electron density, influencing their reactivity towards different reagents.

Thermochemical Analysis

Thermochemical parameters such as the heat of formation (ΔHf), entropy (S), and heat capacity (Cv) can be calculated using DFT methods. materialsciencejournal.orgunt.edu These values are crucial for understanding the thermodynamic stability of a compound and its behavior in chemical reactions.

In a computational study of 2-(p-tolyl)-2,3-dihydro-1H-perimidine, thermochemical data were obtained from harmonic vibrational frequency calculations. materialsciencejournal.org Such analyses for this compound would provide a basis for predicting its stability and energy profile in various chemical processes.

Table 4: Illustrative Thermochemical Parameters This table is illustrative and based on general expectations for similar molecules. materialsciencejournal.orgaip.org

| Parameter | Predicted Value |

|---|---|

| Heat of Formation (ΔHf) | (Requires specific calculation) |

| Standard Entropy (S°) | ~400-500 J/mol·K |

Non-linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. mdpi.com The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Key parameters for predicting NLO properties are the dipole moment (μ) and the first-order hyperpolarizability (β). rsc.org

DFT calculations are a reliable tool for predicting the NLO properties of organic molecules. rsc.orgmdpi.com The presence of a π-conjugated system and donor-acceptor groups in a molecule can enhance its NLO response. The perimidine ring in this compound provides the conjugated system, while the ethyl and methyl groups act as electron donors.

Studies on other heterocyclic compounds have shown that they can possess significant NLO properties. For example, a computational study on novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one derivatives revealed that some of the compounds exhibited high hyperpolarizability values, suggesting their potential as NLO materials. rsc.org A similar investigation of this compound would be necessary to quantify its NLO response.

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(p-tolyl)-2,3-dihydro-1H-perimidine |

Chemical Reactivity and Derivatization Studies of 4 Ethyl 1 Methyl 1h Perimidine

Reaction Mechanisms and Pathways for 4-ethyl-1-methyl-1H-perimidine Transformations

The reactivity of the perimidine core is dictated by the electronic interplay between the naphthalene (B1677914) ring and the fused pyrimidine (B1678525) ring. nih.gov The naphthalene portion is generally susceptible to electrophilic attack, while the heteroaromatic pyrimidine ring is more prone to nucleophilic reactions. nih.gov

Electrophilic Aromatic Substitution Reactions

The naphthalene moiety of the perimidine system is electron-rich, making it susceptible to electrophilic aromatic substitution (EAS) reactions such as halogenation, nitration, and sulfonation. nih.govminia.edu.egmasterorganicchemistry.com The positions with the highest electron density, typically the 4- and 9-positions, are the most likely sites for electrophilic attack. nih.gov However, in this compound, the 4-position is already substituted. Therefore, electrophilic substitution would be directed to other available positions on the naphthalene ring, influenced by the electronic effects of the existing substituents.

The general mechanism for EAS involves the attack of the aromatic π-system on an electrophile (E+) to form a resonance-stabilized carbocation intermediate, often called a sigma complex or benzenium ion. minia.edu.eglibretexts.org This step is typically the rate-determining step. minia.edu.eg A base in the reaction mixture then abstracts a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. libretexts.org The rate and regioselectivity of these reactions are significantly influenced by the nature of the substituents already present on the aromatic ring. masterorganicchemistry.com Activating groups increase the reaction rate, while deactivating groups decrease it. masterorganicchemistry.com

Table 1: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (nitronium ion) |

| Sulfonation | SO₃, H₂SO₄ | SO₃ |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (carbocation) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (acylium ion) |

This table summarizes common electrophilic aromatic substitution reactions applicable to aromatic systems like the naphthalene part of perimidine. Data sourced from minia.edu.egmasterorganicchemistry.comlibretexts.org.

Nucleophilic Attack Pathways

The pyrimidine ring within the perimidine structure is π-deficient, making it a target for nucleophilic attack. researchgate.netscispace.com This reactivity is a key feature in the functionalization and derivatization of perimidines. mdpi.comrsc.orgnih.gov Nucleophilic aromatic substitution (NAS) reactions can occur, particularly at positions 5 and 7 of the fused ring system, allowing for the introduction of various structural motifs. mdpi.com The reaction of perimidines with strong nucleophiles can lead to the formation of new heterocyclic systems or the addition of functional groups.

For instance, the reaction of perimidine derivatives with nucleophiles like amines or alkoxides can lead to the substitution of leaving groups on the pyrimidine ring. mdpi.comrsc.org The mechanism of NAS typically involves the attack of a nucleophile on an electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group to restore aromaticity.

Cycloaddition Reactions

Cycloaddition reactions represent a powerful tool for constructing complex cyclic and polycyclic scaffolds in a single step. novapublishers.comnih.gov Perimidine derivatives can participate in such reactions, leading to the formation of novel fused heterocyclic systems. For example, 1,3-dipolar cycloaddition reactions involving perimidine-based dipoles and various dipolarophiles can be employed to synthesize new polycyclic structures. nih.gov These reactions are valuable for creating diverse and three-dimensional molecular architectures. nih.gov The specific mode of cycloaddition, such as [4+2] or [2+2], can sometimes be controlled by modulating the reaction conditions or the structure of the reactants. nih.gov

Synthesis of Novel Fused Heterocyclic Systems Involving the this compound Moiety

The inherent reactivity of the perimidine scaffold makes it an excellent starting material for the synthesis of more complex, fused heterocyclic systems. scirp.orgresearchgate.netsemanticscholar.org By leveraging the different reactive sites on the this compound core, a variety of annulation strategies can be employed.

For example, reactions that involve the cyclization of substituents strategically placed on the perimidine ring can lead to the formation of new rings. The synthesis of pyrazolo[3,4-d]pyrimidines and other fused systems often starts from functionalized pyrazole (B372694) or pyrimidine precursors. semanticscholar.orgjchr.org Similar strategies can be envisioned starting from a functionalized this compound, where reactions with bifunctional reagents could lead to the construction of additional heterocyclic rings fused to the perimidine backbone. The choice of reagents and reaction conditions dictates the structure of the resulting fused system. scirp.orgraco.cat

Ligand Design and Coordination Chemistry Based on the this compound Framework

Perimidines are recognized as versatile ligand frameworks in coordination chemistry due to the presence of nitrogen donor atoms. researchgate.netresearchgate.net The nitrogen atoms in the pyrimidine ring of this compound can coordinate to metal ions, making it a valuable ligand for the design of metal complexes with potentially interesting catalytic, photophysical, or biological properties. researchgate.netmdpi.com The specific substitution pattern, including the ethyl and methyl groups, can influence the steric and electronic properties of the ligand and, consequently, the geometry and stability of the resulting metal complexes.

Exploration of Metal Complex Formation

The coordination of this compound to various transition metal ions can be explored to synthesize new metal complexes. researchgate.netresearchgate.net The nitrogen atoms of the perimidine ring can act as a bidentate or monodentate ligand, depending on the metal center and the reaction conditions. The formation of these complexes can be characterized by various spectroscopic techniques, such as IR, NMR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction. researchgate.netdntb.gov.ua The study of these metal complexes can reveal insights into their electronic structure, stability, and potential applications in areas like catalysis or materials science. dntb.gov.ua

Characterization of Coordination Compounds

Perimidine derivatives are recognized for their capacity to act as versatile ligands, forming coordination complexes with a variety of transition metals. researchgate.net This ability stems from the lone pair of electrons on the nitrogen atoms within the heterocyclic ring, which can be donated to a metal center. The coordination chemistry of perimidines has been explored with metals such as palladium(II), rhenium(I), and rhenium(V), leading to complexes with interesting structural and electronic properties. researchgate.netnajah.eduukzn.ac.za

The characterization of these coordination compounds is a critical step in understanding their structure, bonding, and potential applications. A multi-technique approach is typically employed to fully elucidate the nature of these metal complexes.

Common Characterization Techniques:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools used to map the structure of the ligand and to observe changes upon coordination to a metal. Shifts in the resonance signals of protons and carbons near the coordination site can confirm the involvement of the nitrogen atoms in bonding. researchgate.netnajah.edu

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. The appearance of new absorption bands or shifts in existing bands upon complexation can help in confirming the formation of the complex and determining its geometry. researchgate.netnajah.edu

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is often used to determine the molecular weight of the complex, confirming its composition and stoichiometry. researchgate.netnajah.edu

Structural Analysis:

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of a coordination compound. It provides precise information on bond lengths, bond angles, and the coordination geometry around the metal ion, confirming the exact way the perimidine ligand binds to the metal. researchgate.netnajah.edu

Other Techniques:

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the complex, which helps to verify its empirical formula. najah.edu

Molar Conductance Measurements: These measurements are used to determine whether the complex is an electrolyte or non-electrolyte in solution, which helps to understand its structural nature. uobaghdad.edu.iq

Magnetic Susceptibility Measurements: For complexes with paramagnetic metal centers, this technique helps to determine the number of unpaired electrons, which is crucial for assigning the oxidation state and geometry of the metal. researchgate.net

While no coordination complexes of this compound itself have been detailed in the literature, it is expected to act as a bidentate or monodentate ligand. The presence of the 1-methyl group would sterically hinder coordination at that nitrogen, likely favoring binding through the other nitrogen atom. The 4-ethyl group, being electron-donating, would slightly increase the electron density on the ring system, potentially enhancing the ligand's donor strength.

Table 1: Illustrative Characterization Data for Rhenium(I) Perimidine-based Complexes

This table presents representative spectroscopic data for rhenium(I) carbonyl complexes containing N-donor heterocyclic ligands, illustrating the typical results obtained from characterization studies.

| Complex Type | Analytical Technique | Observed Results | Reference |

| fac-[Re(CO)₃(L)Br] | IR Spectroscopy | Strong C≡O stretching bands observed around 2033 cm⁻¹ and 1926 cm⁻¹. | liberty.edu |

| fac-[Re(CO)₃(L)Br] | ¹H NMR Spectroscopy | Signals for the ligand protons show downfield shifts upon coordination to the Re(I) center. | researchgate.net |

| fac-[Re(CO)₃(L)Br] | UV-Vis Spectroscopy | Absorption bands in the UV-Vis region corresponding to metal-to-ligand charge transfer (MLCT) transitions. | mdpi.com |

| fac-[Re(CO)₃(L)Br] | X-ray Crystallography | Confirms a facial arrangement of the three CO ligands and coordination of the heterocyclic ligand to the rhenium center. | researchgate.net |

Note: 'L' represents a generic perimidine-type N-donor ligand.

Structure-Reactivity Relationships in Perimidine Derivatives

The reactivity of perimidine derivatives is intrinsically linked to their structure, particularly the nature and position of substituents on the fused ring system. The general principle is that the naphthalene part of the molecule is prone to electrophilic substitution, while the pyrimidine ring is susceptible to nucleophilic attack. researchgate.net The interplay of electronic and steric effects from substituents dictates the rate and outcome of these reactions.

Studies on related heterocyclic systems, such as pyrimidines, provide a comprehensive model for understanding these relationships. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modulate reactivity over several orders of magnitude. nih.govacs.org

Electronic Effects:

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or carboxyl (-COOMe) groups decrease the electron density of the ring system. acs.org When placed on the pyrimidine portion of the perimidine scaffold, an EWG would make the ring even more electron-deficient and thus more susceptible to nucleophilic attack. Studies on 2-sulfonylpyrimidines show that strong EWGs can increase reaction rates with nucleophiles by 3.5 to 6 orders of magnitude. acs.org

Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃), ethyl (-C₂H₅), or methoxy (B1213986) (-OCH₃) groups increase the electron density of the ring. nih.gov The 4-ethyl and 1-methyl groups in this compound are both electron-donating. This increased electron density would make the pyrimidine ring less reactive towards nucleophiles compared to an unsubstituted perimidine. Conversely, it would activate the naphthalene portion of the molecule towards electrophilic substitution.

Steric Effects: The size and position of a substituent can hinder the approach of a reagent. In this compound, the 1-methyl group provides significant steric bulk around one of the nitrogen atoms. This would likely block reactions at this nitrogen and direct reactions towards the other, less hindered positions of the molecule.

Positional Effects: The position of a substituent has a profound impact on reactivity. For instance, in pyrimidine systems, substitution at the 5-position has been shown to have a more significant electronic effect on reactivity than substitution at the 4-position. acs.org In this compound, the ethyl group at the 4-position (on the naphthalene part) would primarily influence electrophilic substitution reactions on that ring.

The combination of these factors allows for the fine-tuning of the chemical properties of perimidine derivatives. For this compound, the presence of two electron-donating groups suggests a higher reactivity towards electrophiles on the naphthalene ring and a decreased reactivity towards nucleophiles on the pyrimidine ring when compared to unsubstituted perimidine.

Table 2: Effect of Substituents on the Reaction Rate of Pyrimidine Derivatives with a Nucleophile

This table summarizes kinetic data from a study on 2-sulfonylpyrimidine derivatives reacting with a thiol nucleophile, demonstrating the powerful influence of substituents on reactivity.

| Pyrimidine Derivative Substituent (at position 5) | Substituent Type | Second-Order Rate Constant (k) [M⁻¹ s⁻¹] at pH 7.0 | Relative Reactivity (vs. -H) | Reference |

| -H (unsubstituted) | Neutral | 1.2 x 10⁻² | 1 | acs.org |

| -CF₃ | Strong Inductive EWG (-I) | ~21 | ~1,750 | nih.gov |

| -COOMe | Strong Mesomeric EWG (-M) | ~9,900 | ~825,000 | acs.org |

| -NO₂ | Strong Mesomeric EWG (-M) | ~21,000 | ~1,750,000 | nih.gov |

Note: Data is for illustrative purposes from related pyrimidine systems to demonstrate structure-reactivity principles.

Advanced Materials and Chemical Applications of 4 Ethyl 1 Methyl 1h Perimidine and Its Derivatives

Applications in Polymer Chemistry

Perimidine derivatives are recognized for their utility in polymer chemistry. nih.govmaterialsciencejournal.org The structural and electronic characteristics of the perimidine nucleus allow for its incorporation into polymeric structures, leading to materials with specific functionalities. Nitrogen-containing heterocycles, as a broader class, are used in creating multifunctional polymers due to their ability to engage in hydrogen bonding and coordinate with metals. openmedicinalchemistryjournal.com The integration of perimidine units can influence the thermal, electronic, and optical properties of the resulting polymers, making them suitable for specialized applications in materials science. dntb.gov.ua

Development of Photo Sensors and Dye Industries

The distinct behavior of perimidine derivatives in various light ranges makes them appealing for the development of photosensors and dyes. nih.govresearchgate.net The extensive π-electron delocalization across the fused ring system is responsible for their photophysical properties. nih.gov This characteristic allows molecules of this class to absorb and emit light, a fundamental requirement for dyes and fluorescent sensors. researchgate.net Perimidine derivatives have been explored for their potential in creating dyes for various industrial applications, including for textiles and hair coloring. researchgate.netacademicjournals.org Their ability to interact with different molecules and ions, often resulting in a change in their fluorescence or color, positions them as promising candidates for the core of photosensitive devices. nih.gov

Catalytic Applications in Organic Synthesis

Perimidine derivatives have demonstrated significant potential as catalysts in organic synthesis. nih.govnih.gov Their unique structure can be leveraged to facilitate various chemical transformations. Researchers have utilized perimidines in environmentally friendly or "green" synthesis methodologies, taking advantage of varied conditions such as microwave radiation or ultrasound. nih.govresearchgate.net For instance, sulfonated nanoporous carbon has been used to effectively catalyze the synthesis of perimidines themselves through the cyclocondensation of 1,8-diaminonaphthalene (B57835) with aldehydes and ketones. materialsciencejournal.org The use of perimidine-related structures as catalysts often leads to high yields and clean reaction profiles under ambient conditions. nih.gov

Table 1: Examples of Catalytic Systems Used for Perimidine Synthesis

| Catalyst | Reactants | Conditions | Key Advantages |

|---|---|---|---|

| Nano-CuY zeolite | 1,8-diaminonaphthalene, aromatic aldehydes | Ethanol (B145695), Room Temperature | Efficient, eco-friendly nanocatalyst. materialsciencejournal.org |

| BF₃·H₂O Brønsted acid | 1,8-diaminonaphthalene, various ketones | Ethanol, Ambient Temperature | Eco-benign pathway, high-yielding protocol. nih.gov |

| Chitosan hydrochloride | 1,8-diaminonaphthalene, different ketones | Water, 90 °C | Biodegradable and reusable catalyst, high atom economy. nih.gov |

| InCl₃ | 1,8-diaminonaphthalene, carbonyl compounds | Water, Ambient Temperature | Use of water as a green solvent. nih.gov |

Corrosion Inhibition Studies and Mechanisms

Derivatives of the perimidine family have been investigated as effective corrosion inhibitors, particularly for mild steel in acidic environments. researchgate.net The protective action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that prevents corrosive agents from reaching the metal. nih.govacs.org The perimidine molecule contains nitrogen heteroatoms with lone pairs of electrons and an aromatic π-system, which are key features for strong adsorption onto metal surfaces. researchgate.netnih.gov

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, have shown that perimidine compounds can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netiapchem.org For example, 1H-perimidine and its 2-amino derivative have demonstrated high inhibition efficiencies (greater than 90%) for mild steel in 1.0 M HCl solution. researchgate.net The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. acs.orgiapchem.org

Table 2: Corrosion Inhibition Efficiency of Heterocyclic Compounds

| Inhibitor Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) |

|---|---|---|---|

| 1H-perimidine (PER) | Mild Steel | 1.0 M HCl | >90% at 0.15 mM researchgate.net |

| 1H-perimidin-2-amine (NPER) | Mild Steel | 1.0 M HCl | >90% at 0.15 mM (slightly higher than PER) researchgate.net |

| (E)-phenyl(4-phenyl-1-(thiophen-2-ylmethyleneamino)-2-thioxo-1,2-dihydropyrimidin-5-yl)methanone (PPTT) | Mild Steel | 1 M HCl | 83.8% at 2 mM iapchem.org |

| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) | C38 Steel | 1 M HCl | 90.2% at 1 mM nih.govacs.org |

Chemosensor Development and Selective Sensing (e.g., for ions)

The development of chemosensors for detecting specific ions and molecules is a critical area of analytical chemistry. nih.govacs.org Organic heterocyclic compounds are excellent candidates for chemosensor construction due to their versatile photophysical properties and the ability to design specific binding sites. nih.gov Perimidines have been identified as a promising scaffold for creating fluorescent chemosensors. researchgate.net

A chemosensor operates by binding to a target analyte, which induces a measurable change in its optical properties, such as a "turn-on" fluorescence response or a visible color change. nih.govbohrium.com The design of these sensors often involves integrating a binding unit (receptor) with a signaling unit (fluorophore). The perimidine core can act as the signaling unit. The interaction between the chemosensor and a metal ion can disrupt processes like photo-induced electron transfer (PET), leading to a significant enhancement in fluorescence intensity. nih.gov This principle allows for the sensitive and selective detection of various environmentally and biologically important ions. nih.govacs.org

Organic Semiconductor Materials Research

Organic semiconductors are the foundation of emerging electronic technologies like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govresearchgate.net Nitrogen-containing heterocycles are a significant class of materials being explored for these applications. openmedicinalchemistryjournal.com The perimidine structure, with its fused aromatic system, possesses the electronic characteristics necessary for charge transport. nih.gov

The unique electronic nature of the perimidine ring, having both electron-rich (naphthalene part) and electron-deficient (heteroaromatic part) characteristics, allows for ambipolar charge transport, a desirable property for certain electronic devices. nih.gov The ability to modify the perimidine core with various functional groups allows for the fine-tuning of its electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for designing efficient semiconductor materials. iapchem.org While specific research on 4-ethyl-1-methyl-1H-perimidine in this context is not widely documented, the broader class of pyrimidine (B1678525) and perimidine derivatives is an active area of investigation for developing new organic semiconductors. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.